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While dedicated theoretical studies on the sodium triphenylborane hydroxide complex,

Na[BPh₃(OH)], are not extensively documented in publicly available literature, a

comprehensive understanding of its structure, properties, and reactivity can be constructed

from the well-established principles of Lewis acid-base chemistry and the known characteristics

of its parent compound, triphenylborane (BPh₃). This technical guide provides an in-depth

analysis based on available data and theoretical inferences, offering valuable insights for

professionals in research and drug development.

Formation of the Complex: A Lewis Acid-Base
Adduct
Triphenylborane is a potent Lewis acid due to the electron-deficient nature of its central boron

atom. The boron in BPh₃ possesses a vacant p-orbital, making it highly susceptible to

nucleophilic attack. Sodium hydroxide, a strong electrolyte, dissociates in solution to provide

the hydroxide ion (OH⁻), a potent Lewis base with lone pairs of electrons on the oxygen atom.

The formation of the sodium triphenylborane hydroxide complex is a classic Lewis acid-base

reaction where the hydroxide ion donates a pair of electrons to the vacant p-orbital of the boron

atom in triphenylborane. This results in the formation of a stable tetrahedral borate anion,

[BPh₃(OH)]⁻, with the sodium ion (Na⁺) acting as the counter-ion.
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The reaction can be depicted as follows:

Reactants

Product
B(C₆H₅)₃

Na⁺[B(C₆H₅)₃(OH)]⁻

 + OH⁻

Na⁺OH⁻

Click to download full resolution via product page

Caption: Formation of Sodium Triphenylborane Hydroxide.

Structural Characteristics
While specific crystallographic data for Na[BPh₃(OH)] is not readily available, the geometry of

the resulting hydroxytriphenylborate anion can be confidently predicted.

Triphenylborane (BPh₃):

Geometry: Trigonal planar around the central boron atom.

Hybridization of Boron: sp²

Hydroxytriphenylborate Anion ([BPh₃(OH)]⁻):

Geometry: Tetrahedral around the central boron atom.

Hybridization of Boron: sp³

This change in geometry is a direct consequence of the formation of the new B-O covalent

bond.

Inferred Molecular Structure
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The structure of the complex involves the sodium cation ionically bonded to the

hydroxytriphenylborate anion.

Caption: Inferred structure of the hydroxytriphenylborate anion with sodium counter-ion.

Quantitative Data
Due to the absence of specific theoretical studies on Na[BPh₃(OH)], a table of calculated

quantitative data such as bond lengths, bond angles, and vibrational frequencies cannot be

provided. However, for the parent molecule, triphenylborane, some structural data is available.

Parameter Value (Triphenylborane)
Inferred Change in
Na[BPh₃(OH)]

B-C Bond Length ~1.58 Å

Expected to slightly increase

due to rehybridization and

increased electron density on

boron.

C-B-C Bond Angle 120°

Expected to decrease to

approximately 109.5° (the ideal

tetrahedral angle).

B-O Bond Length Not Applicable

A new bond would be formed,

with an expected length in the

range of 1.4-1.5 Å based on

similar borate esters.

C-B-O Bond Angle Not Applicable
Expected to be approximately

109.5°.

Experimental and Computational Protocols
While specific experimental protocols for the synthesis and analysis of Na[BPh₃(OH)] are not

detailed in the literature, a general procedure can be inferred. Commercially, triphenylborane is

often supplied as its sodium hydroxide adduct, suggesting a straightforward synthesis.

General Synthetic Protocol
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A likely laboratory-scale synthesis would involve the reaction of triphenylborane with a

stoichiometric amount of sodium hydroxide in an appropriate aprotic solvent.

Dissolve Triphenylborane in Aprotic Solvent (e.g., THF)

Add NaOH Solution Dropwise to BPh₃ Solution at Room Temperature

Prepare a Solution of Sodium Hydroxide

Stir for a Defined Period (e.g., 1-2 hours)

Isolate the Product (e.g., by precipitation or solvent removal)

Characterize the Product (NMR, IR, etc.)

Click to download full resolution via product page

Caption: General workflow for the synthesis of Na[BPh₃(OH)].

Recommended Computational Protocol
For researchers wishing to perform theoretical studies on this complex, the following

computational approach is recommended:
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Construct the 3D Structure of [BPh₃(OH)]⁻ and Na⁺

Perform Geometry Optimization using Density Functional Theory (DFT)

Select a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) Perform Frequency Calculations to confirm a true energy minimum

Calculate Properties: Bond lengths, angles, vibrational frequencies, Mulliken charges

Analyze Frontier Molecular Orbitals (HOMO/LUMO)

Click to download full resolution via product page

Caption: Recommended workflow for computational analysis.

Reactivity and Applications
The sodium triphenylborane hydroxide complex is generally more stable and less reactive than

free triphenylborane due to the saturation of the boron's Lewis acidity. However, it can still

serve as a source of the hydroxytriphenylborate anion, which can participate in various

reactions. The complex is noted to be corrosive.[1]

Potential applications could be in catalysis or as a precursor for the synthesis of other

tetrasubstituted borate salts. The stability of the adduct makes it a safer and easier-to-handle

alternative to pure triphenylborane, which is sensitive to air and moisture.

Conclusion
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While direct theoretical and experimental data on the sodium triphenylborane hydroxide

complex is sparse, a robust understanding of its chemistry can be derived from fundamental

principles. The formation of this stable Lewis acid-base adduct results in a tetrahedral borate

anion with a sodium counter-ion. This guide provides a foundational framework for researchers,

outlining the inferred structure, a general synthetic approach, and a recommended

computational protocol for further investigation. Future theoretical and experimental studies are

warranted to fully elucidate the quantitative properties and reactivity of this complex, which may

unlock its potential in various chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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